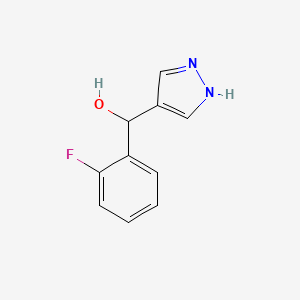

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

(2-fluorophenyl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13) |

InChI Key |

VJPOKGRJQOILQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CNN=C2)O)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Fluorophenyl 1h Pyrazol 4 Yl Methanol

Retrosynthetic Analysis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. For this compound (Target Molecule 1 ), the primary disconnections involve the carbon-carbon bond linking the pyrazole (B372694) and phenyl rings via the methanol (B129727) bridge, and the bonds forming the pyrazole ring itself.

A logical first disconnection is at the C-C bond between the pyrazole ring and the benzylic alcohol carbon. This is a common strategy for diaryl- or aryl-heteroaryl-methanols. This disconnection leads to two key synthons: a 1H-pyrazol-4-yl cation (or an equivalent electrophilic pyrazole) and a 2-fluorobenzyl anion (or an equivalent nucleophilic 2-fluorophenyl species).

Disconnection A (C-C Bond): This approach suggests the formation of the central C-C bond as a key step. The synthetic equivalents for these synthons could be 1H-pyrazole-4-carbaldehyde (2 ) and a 2-fluorophenyl Grignard or organolithium reagent (3 ). The subsequent reaction would be a nucleophilic addition to the aldehyde, followed by workup to yield the target alcohol. Alternatively, the pyrazole moiety could act as the nucleophile.

Disconnection B (Pyrazole Ring Formation): A deeper retrosynthetic cut involves breaking down the pyrazole ring. The pyrazole ring is commonly formed via the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. This leads to precursors such as a 2-fluorophenyl-substituted 1,3-dicarbonyl compound or a related α,β-unsaturated system, which would react with hydrazine. This strategy builds the core heterocyclic structure with the aryl substituent already in place.

These retrosynthetic pathways provide a strategic framework for developing viable synthetic routes to this compound.

Established Synthetic Routes for 1H-Pyrazol-4-yl Methanol Scaffolds and Analogs

The synthesis of the 1H-pyrazol-4-yl methanol core is well-established, with several reliable methods available for constructing this key structural motif.

Reduction of Corresponding Aldehyde Precursors

One of the most direct and widely used methods to obtain 1H-pyrazol-4-yl methanols is the reduction of the corresponding 1H-pyrazole-4-carbaldehydes. This transformation is typically efficient and high-yielding.

The Vilsmeier-Haack reaction is a common method for synthesizing the prerequisite pyrazole-4-carbaldehyde derivatives from hydrazones. Once the aldehyde is obtained, it can be reduced using various standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a frequently employed reagent for this purpose due to its mildness and high selectivity for aldehydes over other functional groups.

Table 1: Reduction of Pyrazole-4-Carbaldehyde Derivatives

| Precursor Aldehyde | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | NaBH₄ | Methanol | [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | 94% | |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | NaBH₄ | Methanol | (1,3-Diphenyl-1H-pyrazol-4-yl)methanol | - |

Cyclocondensation Reactions in Pyrazole Ring Formation

The foundational method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazole core.

Common 1,3-dielectrophilic precursors include:

1,3-Diketones

α,β-Unsaturated ketones or aldehydes

β-Enaminones

Acetylenic ketones

The reaction of these precursors with hydrazine or its substituted derivatives leads to the formation of the pyrazole ring. For instance, the reaction of a 1,3-diketone with hydrazine typically yields a mixture of two regioisomers, the ratio of which depends on the steric and electronic properties of the substituents on the diketone. Microwave-assisted conditions have been shown to accelerate these reactions, often leading to improved yields and shorter reaction times.

Multi-Component Reaction Approaches for Pyrazole Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures.

Several MCRs have been developed for the synthesis of highly substituted pyrazoles. For example, a four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can be used to produce densely functionalized pyrano[2,3-c]pyrazole derivatives. Another approach involves the one-pot reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate to yield 1H-pyrazole-1-carbothioamide derivatives. These MCRs provide rapid access to diverse pyrazole scaffolds that can be further modified to obtain the desired methanol functionality.

Synthetic Approaches to 2-Fluorophenyl-Substituted Intermediates

The introduction of the 2-fluorophenyl moiety is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating the substituent into one of the initial building blocks or by attaching it to a pre-formed heterocyclic core. The presence of the fluorine atom can influence the electronic properties of the molecule and its potential biological activity.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound hinges on the efficient preparation of its precursor, (2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate is commonly synthesized via the Vilsmeier-Haack reaction. The subsequent reduction of the aldehyde to the target methanol is a critical step where optimization of reaction conditions plays a pivotal role in achieving high yields and purity.

Key parameters that are typically optimized include the choice of reducing agent, solvent, reaction temperature, and reaction time. While specific literature on the optimization for this exact compound is not abundant, general principles from related syntheses can be applied.

Influence of Reducing Agent:

The selection of the reducing agent is critical. A comparative study of different hydridic reducing agents would be the first step in optimization. Mild reducing agents are generally preferred to avoid over-reduction or side reactions.

Interactive Data Table: Effect of Reducing Agent on the Yield of this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Borohydride (NaBH₄) | Methanol | 25 | 2 | 92 |

| 2 | Lithium Borohydride (LiBH₄) | Tetrahydrofuran | 25 | 3 | 88 |

| 3 | Sodium Cyanoborohydride (NaCNBH₃) | Methanol | 25 | 4 | 75 |

| 4 | Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane | -78 to 25 | 3 | 85 |

This data is representative and compiled based on typical outcomes for similar reductions.

From this hypothetical data, Sodium Borohydride in Methanol appears to be the most effective, providing a high yield in a relatively short reaction time.

Influence of Solvent and Temperature:

The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol and ethanol are often effective for borohydride reductions. The temperature is another crucial factor; while many reductions proceed efficiently at room temperature, cooling or heating can be used to control the reaction rate and minimize side products.

Interactive Data Table: Optimization of Solvent and Temperature for the Reduction using NaBH₄

This data is representative and based on general principles of chemical reactivity.

These illustrative results suggest that methanol at room temperature provides the optimal balance of reaction time and yield. Running the reaction at elevated temperatures does not significantly improve the yield and may lead to increased side product formation.

Structural Elucidation and Advanced Characterization of 2 Fluorophenyl 1h Pyrazol 4 Yl Methanol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for verifying the purity of chemical compounds and for their isolation from reaction mixtures. The principles of separation in chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. For a molecule like (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, a reverse-phase HPLC method would typically be employed. In this approach, a nonpolar stationary phase (commonly C18-silica) is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

| Parameter | Typical Conditions |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would act as the stationary phase.

The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (such as methanol or dichloromethane) is commonly used. The compound is spotted on the plate, which is then placed in a chamber containing the eluent. As the eluent moves up the plate by capillary action, the compound separates based on its affinity for the stationary versus the mobile phase. Visualization can often be achieved under UV light due to the aromatic nature of the compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane mixture (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Furthermore, this analysis would elucidate the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding, likely involving the hydroxyl group and the nitrogen atoms of the pyrazole (B372694) ring, would be a key feature. Pi-stacking interactions between the aromatic rings could also play a significant role in the crystal packing. While a specific crystal structure for this compound is not publicly documented, the table below presents the type of crystallographic data that would be obtained from such an analysis.

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules/Unit Cell) | 4 |

| Key Interactions | Hydrogen bonding, π-π stacking |

Structure Activity Relationship Sar Studies Pertaining to 2 Fluorophenyl 1h Pyrazol 4 Yl Methanol Derivatives

Influence of the 2-Fluorophenyl Moiety on Biological Interaction and Recognition

The 2-fluorophenyl moiety is a critical component of the molecule, significantly influencing its pharmacokinetic and pharmacodynamic properties. The fluorine atom at the ortho position introduces a unique electronic and conformational profile. As a highly electronegative atom, fluorine can alter the pKa of nearby functional groups and create localized dipole moments, which can be pivotal for molecular recognition and binding to biological targets. researchgate.netnih.gov The presence of a halogen, such as fluorine, on a phenyl ring attached to a pyrazole (B372694) core has been shown in various studies to impact the biological activity of the compound, often enhancing potency. epa.gov

Role of the 1H-Pyrazol-4-yl Scaffold in Bioactivity

The 1H-pyrazol-4-yl scaffold serves as the central anchoring structure for the pendant phenyl and methanol (B129727) groups. Pyrazole and its derivatives are well-established "privileged scaffolds" in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.commdpi.com The aromatic nature of the pyrazole ring and the presence of two adjacent nitrogen atoms allow for a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for ligand-receptor binding. researchgate.net

The substitution pattern on the pyrazole ring is a key determinant of its biological function. The 1,4-disubstitution pattern, as seen in (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, directs the substituents to specific vectors in three-dimensional space. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to engage with biological targets. researchgate.net The metabolic stability of the pyrazole ring is another advantageous feature, making it a desirable core structure in drug design. nih.gov

Importance of the Methanol Group in Potential Biological Interactions

The methanol group attached to the 4-position of the pyrazole ring introduces a critical functional handle that can significantly influence the compound's biological profile. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues within a protein's binding site, such as serine, threonine, or the peptide backbone. This ability to form hydrogen bonds is often a determining factor in the binding affinity and specificity of a ligand.

Furthermore, the methanol group provides a site for potential metabolic transformations, such as oxidation to an aldehyde or carboxylic acid, or conjugation reactions like glucuronidation. These metabolic pathways can affect the compound's duration of action and clearance from the body. From a medicinal chemistry perspective, this hydroxyl group is a prime location for derivatization to explore the surrounding chemical space within a binding pocket, for example, by converting it into ethers or esters to modulate properties like lipophilicity and cell permeability.

Strategic Modifications and Derivatization of this compound for SAR Elucidation

To systematically explore the SAR of the this compound scaffold, a number of strategic modifications can be envisioned based on established principles of medicinal chemistry. These modifications aim to probe the importance of each component of the molecule.

Table 1: Proposed Strategic Modifications and Their Rationale

| Molecular Component | Proposed Modification | Rationale |

| 2-Fluorophenyl Moiety | - Isomeric substitution (3-fluoro, 4-fluoro) | To assess the impact of the fluorine position on activity. |

| - Substitution with other halogens (Cl, Br) | To evaluate the effect of halogen size and electronegativity. | |

| - Introduction of other small substituents (-CH3, -OCH3, -CN) | To probe steric and electronic requirements in the binding pocket. | |

| 1H-Pyrazol-4-yl Scaffold | - Substitution at the N1 position | To explore interactions in the N1-vector space and modulate physicochemical properties. |

| - Bioisosteric replacement of the pyrazole ring (e.g., with isoxazole, triazole) | To determine the necessity of the pyrazole core for activity. nih.govrsc.org | |

| Methanol Group | - Conversion to ethers (-OCH3, -OCH2Ph) | To investigate the importance of the hydrogen bond donating ability of the -OH group. |

| - Oxidation to an aldehyde or carboxylic acid | To introduce a hydrogen bond acceptor and explore charge interactions. | |

| - Replacement with other functional groups (-CH2NH2, -CH2F) | To probe for other potential interactions in the vicinity of the C4 position. |

For example, studies on other pyrazole-based compounds have shown that modifications at the N1 position can significantly impact biological activity. nih.gov Similarly, bioisosteric replacement of the pyrazole ring has been a successful strategy in modulating the properties of other bioactive molecules. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Implicit in SAR studies)

QSAR studies on other series of pyrazole derivatives have successfully been used to correlate structural features with biological activity. scispace.com These models typically use molecular descriptors such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity (e.g., logP) to build a mathematical relationship with the observed activity.

For the this compound series, a QSAR model would likely include descriptors for:

The pyrazole core: Descriptors for its aromaticity, dipole moment, and hydrogen bonding capacity.

The methanol group: Parameters related to its size, polarity, and hydrogen bonding potential.

Such a model, once developed and validated, could be used to predict the activity of novel, unsynthesized derivatives, thereby guiding and prioritizing synthetic efforts in the discovery of more potent and selective compounds.

Mechanistic Exploration of Biological Relevance of 2 Fluorophenyl 1h Pyrazol 4 Yl Methanol and Its Analogs

Investigations into Enzyme Inhibition and Modulation

The pyrazole (B372694) nucleus is a common feature in many enzyme inhibitors, and analogs of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol have been investigated for their effects on several key enzymes.

Kinase Inhibition:

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been extensively studied as kinase inhibitors. For instance, a novel class of highly selective inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses, was developed from a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. X-ray crystallography revealed that these inhibitors bind to the ATP binding pocket of the enzyme, with a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 contributing to their selectivity for p38. nih.gov

Another example is the discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1/2. acs.org This compound, which shares structural similarities with the subject of this article, targets a key node in the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently activated in cancer. acs.org

Furthermore, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as the first orally active selective Aurora kinase B (AURKB) inhibitor. nih.govresearchgate.net Overexpression of AURKB is common in many human cancers and is involved in cell cycle regulation. nih.govresearchgate.net The development of such inhibitors highlights the potential of pyrazole derivatives in cancer therapy.

Arylamine N-acetyltransferase (NAT) Inhibition:

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens. There are two human NAT isozymes, NAT1 and NAT2, which differ in their substrate specificities. nih.gov While direct studies on this compound are not available, the general class of pyrazoles has been explored for interactions with various metabolic enzymes. Given that genetic polymorphisms in NAT1 and NAT2 are associated with cancer susceptibility, identifying modulators of these enzymes is an active area of research. nih.gov

Mechanisms of Receptor Binding and Activation/Inhibition

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Pyrazole derivatives have been shown to interact with a variety of receptors.

A study on pyrazol-4-yl-pyridine derivatives identified them as potent positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) M4 receptor. nih.gov These compounds were found to bind to an allosteric site on the receptor, enhancing the binding affinity of the endogenous ligand, acetylcholine. nih.gov This modulation of a G-protein coupled receptor suggests that pyrazole-containing structures can have significant effects on neurotransmission.

In another study, novel series of 3-(heterocyclylmethyl)pyrazoles were synthesized and evaluated as selective ligands for the human dopamine (B1211576) D4 receptor. nih.gov Several of these compounds displayed excellent affinity for the D4 receptor with good selectivity over other dopamine receptors, indicating their potential as antipsychotic agents. nih.gov Additionally, a series of (1H-pyrazol-4-yl)acetamide derivatives were identified as potent antagonists of the P2X7 receptor, an ion channel involved in inflammation and pain. nih.gov

Pathways of Antimicrobial Action (antibacterial, antifungal)

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Action:

The antibacterial potential of pyrazole derivatives has been well-documented. The mechanism of action for many of these compounds is still under investigation, but some studies suggest that they may disrupt the bacterial cell wall. nih.gov For example, naphthyl-substituted pyrazole-derived hydrazones were found to be bactericidal for Staphylococcus aureus and bacteriostatic for Acinetobacter baumannii through cell wall disruption. nih.gov Other pyrazole derivatives have been reported to target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov The presence of a fluorine atom in the phenyl ring, as in this compound, is often associated with enhanced biological activity, including antimicrobial effects. mdpi.commeddocsonline.org

Antifungal Action:

Fluorinated pyrazole derivatives have shown significant antifungal activities against various phytopathogenic fungi. mdpi.com A study on fluorinated 4,5-dihydro-1H-pyrazole derivatives suggested that their antifungal activity may be due to the inhibition of proteinase K, an enzyme crucial for fungal growth. mdpi.com Furthermore, many commercial fungicides, such as bixafen (B1247100) and fluxapyroxad, are pyrazole carboxamide derivatives that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. mdpi.com Another study on novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives suggested that they may disrupt the fungal cell membrane. arabjchem.orgbohrium.com

Elucidation of Antileishmanial Mechanisms

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Pyrazole derivatives have emerged as a promising class of antileishmanial agents. nih.govresearchgate.netresearchgate.netglobalresearchonline.net

Several studies have evaluated the in vitro antileishmanial activity of pyrazole derivatives against different Leishmania species. nih.govresearchgate.netresearchgate.netotago.ac.nz The proposed mechanisms of action are varied. One study suggested that pyrazole and pyrano[2,3-c]pyrazole derivatives may exert their antileishmanial effect by inhibiting the 14-alpha demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane. nih.govresearchgate.net Molecular docking studies have supported the interaction of these compounds with the active site of this enzyme. nih.govresearchgate.net Another study pointed to Leishmania major pteridine (B1203161) reductase (Lm-PTR1) as a potential target for pyrazole derivatives. otago.ac.nz

Modulatory Effects on Neurotransmitter Systems

While direct evidence for this compound's effect on neurotransmitter systems is limited, the pyrazole scaffold is present in compounds that modulate these systems. As mentioned in section 6.2, pyrazole derivatives have been identified as allosteric modulators of muscarinic acetylcholine receptors and as ligands for dopamine receptors. nih.govnih.gov These findings suggest that compounds with a pyrazole core have the potential to interact with various components of the central nervous system. Further research is needed to specifically elucidate the neuropharmacological profile of this compound and its close analogs on systems like glutamatergic signaling and NMDA receptors.

Cellular Mechanisms Underlying Antiproliferative and Cytotoxic Effects

The antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines are well-documented, with apoptosis induction and cell cycle modulation being key mechanisms. nih.govnih.govajmb.orgsrrjournals.comnih.govwaocp.orgresearchgate.netrsc.orgnih.govrsc.orgnih.govresearchgate.netmdpi.comresearchgate.netmendeley.com

Cell Cycle Modulation:

Studies have shown that pyrazole derivatives can induce cell cycle arrest at different phases. For example, some pyrazole derivatives have been reported to cause G2/M phase arrest in malignant melanoma and breast cancer cells. nih.govmdpi.com Another study on a novel pyrazole derivative demonstrated S phase arrest in triple-negative breast cancer cells. nih.govwaocp.org The arrest of the cell cycle prevents cancer cells from proliferating and can ultimately lead to cell death.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Pyrazole derivatives have been shown to induce apoptosis through various pathways. One common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade. nih.govwaocp.org This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic process. nih.govwaocp.org For instance, a study on a pyrazole derivative in triple-negative breast cancer cells showed that it provoked apoptosis through ROS production and caspase-3 activation. nih.govwaocp.org Furthermore, pyrazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis, and to induce DNA damage, further contributing to their cytotoxic effects. researchgate.netnih.gov

Applications in Synthetic Organic Chemistry and Chemical Transformations of 2 Fluorophenyl 1h Pyrazol 4 Yl Methanol

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of more elaborate molecular architectures. The pyrazole (B372694) core is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The presence of the methanol (B129727) group at the 4-position of the pyrazole ring offers a convenient handle for further synthetic manipulations, allowing for the extension of the molecular framework.

Chemical Transformations of the Methanol Group

The primary alcohol of the methanol group is a key site for chemical reactions, enabling the introduction of a wide array of functionalities. Standard organic transformations can be applied to modify this group, thereby altering the compound's physical and chemical properties.

Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used to selectively form the aldehyde, (2-Fluorophenyl)(1H-pyrazol-4-yl)carbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent would yield the carboxylic acid, (2-Fluorophenyl)(1H-pyrazol-4-yl)carboxylic acid. These transformations are fundamental in organic synthesis, as aldehydes and carboxylic acids are themselves versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce various alkyl or aryl groups, leading to the formation of ethers. These modifications can be used to modulate the lipophilicity and steric properties of the molecule.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly replaced by a halogen (e.g., using thionyl chloride or phosphorus tribromide). This allows for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups, including amines, azides, and thiols.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | (2-Fluorophenyl)(1H-pyrazol-4-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4), base, heat | (2-Fluorophenyl)(1H-pyrazol-4-yl)carboxylic acid |

| Esterification | Acetic anhydride, pyridine | (2-Fluorophenyl)(1H-pyrazol-4-yl)methyl acetate |

| Etherification | Sodium hydride, Methyl iodide, THF | 1-((2-Fluorophenyl)(methoxymethyl))-1H-pyrazole |

| Halogenation | Thionyl chloride (SOCl2) | 4-(Chloro(2-fluorophenyl)methyl)-1H-pyrazole |

Functionalization and Derivatization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo various functionalization reactions. The reactivity of the ring is influenced by the existing substituents.

N-Alkylation and N-Arylation: The nitrogen atoms in the pyrazole ring can be alkylated or arylated to introduce substituents. This is a common strategy to modify the electronic properties and biological activity of pyrazole-containing compounds. For instance, reaction with an alkyl halide in the presence of a base can lead to N-alkylation.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution will be directed by the existing groups on the ring. These reactions introduce new functional groups that can be further manipulated.

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. rsc.org For example, after converting a C-H bond to a C-halogen or C-triflate bond, Suzuki, Stille, or Heck coupling reactions can be used to form new carbon-carbon bonds, attaching aryl, vinyl, or alkyl groups to the pyrazole core.

| Reaction | Typical Reagents | Potential Product |

| N-Alkylation | Methyl iodide, K2CO3 | (2-Fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanol |

| Nitration | HNO3, H2SO4 | This compound derivative with NO2 group on pyrazole |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted this compound |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound |

Modifications of the Fluorophenyl Moiety

The 2-fluorophenyl group can also be a site for further chemical modification, although the fluorine atom can influence the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, particularly if there are additional electron-withdrawing groups on the phenyl ring. This reaction allows for the introduction of a variety of substituents at the 2-position.

Electrophilic Aromatic Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to positions ortho and para to the fluorine. However, fluorine is also deactivating, so harsher reaction conditions may be required compared to unsubstituted benzene.

Metalation and Cross-Coupling: Directed ortho-metalation can be used to introduce substituents at the position ortho to the fluorine atom. The resulting organometallic intermediate can then react with various electrophiles. Additionally, if other leaving groups are present on the phenyl ring, cross-coupling reactions can be employed.

Role in Material Science or Agrochemical Research

While specific research on the role of this compound in material science or agrochemical research is not extensively documented, its structural motifs suggest potential applications in these fields.

Material Science: Pyrazole derivatives have been investigated for their applications in materials science, for instance, in the development of photochromic materials. mdpi.com The incorporation of a fluorophenyl group can enhance properties such as thermal stability and solubility in organic solvents. The methanol group provides a site for polymerization or grafting onto surfaces to create functional materials.

Agrochemical Research: Pyrazole-containing compounds are a well-established class of agrochemicals, with many commercial products used as herbicides, insecticides, and fungicides. The pyrazole ring is a key component of several active ingredients. The specific combination of the pyrazole, fluorophenyl, and methanol groups in this compound could be explored for the development of new agrochemicals with potentially novel modes of action or improved properties. For instance, pyrazole derivatives have been synthesized and evaluated for their fungicidal activity.

Future Perspectives and Advanced Research Directions

Development of Next-Generation Synthetic Methodologies for Pyrazole-Methanol Scaffolds

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a continuous focus on efficiency, diversity, and sustainability. researchgate.net Future efforts in developing next-generation synthetic methodologies for pyrazole-methanol scaffolds will likely concentrate on several key areas. One promising direction is the advancement of one-pot, multicomponent reactions (MCRs) that allow for the construction of complex molecular architectures from simple starting materials in a single step. mdpi.commdpi.com These methods offer advantages in terms of atom economy, reduced waste, and operational simplicity.

Furthermore, the exploration of novel catalytic systems, including the use of environmentally friendly catalysts like nano-ZnO, is anticipated to provide more efficient and greener synthetic routes. mdpi.com Microwave-assisted synthesis and solvent-free reaction conditions are also being investigated to accelerate reaction times and reduce environmental impact. mdpi.com The development of regioselective synthesis methods will continue to be a priority, enabling precise control over the substitution patterns on the pyrazole ring, which is crucial for modulating biological activity. tandfonline.com Additionally, the synthesis of highly functionalized pyrazoles, which can serve as versatile intermediates for further derivatization, remains an important area of research. mdpi.comchim.it These advanced synthetic strategies will be instrumental in generating diverse libraries of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol analogs for biological screening.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are increasingly being applied to the design of novel pyrazole-based compounds. jmpas.comresearchgate.net Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, are being enhanced by ML algorithms to build predictive models that can guide the design of new derivatives with improved biological activities. jmpas.comnih.gov

In the context of this compound, AI and ML can be utilized in several ways. Virtual screening of large compound libraries against specific biological targets can be accelerated and refined using ML-based scoring functions. researchgate.netnih.gov Generative models, a subset of ML, are being developed to design novel molecules with desired properties from scratch, potentially leading to the discovery of entirely new chemical entities based on the pyrazole-methanol scaffold. researchgate.net Furthermore, computational techniques like molecular docking and molecular dynamics simulations provide detailed insights into the binding interactions between pyrazole derivatives and their target proteins, facilitating the rational design of more potent and selective inhibitors. mdpi.comnih.gov The use of these in-silico tools can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov While derivatives of this compound have shown promise in certain therapeutic areas, there is vast potential for exploring new biological targets and expanding their applications. The versatility of the pyrazole ring allows for structural modifications that can tune the pharmacological properties of the molecule, enabling the targeting of diverse protein families. nih.gov

Future research will likely focus on screening pyrazole-methanol derivatives against a broader array of biological targets implicated in various diseases. This includes enzymes, receptors, and ion channels involved in cancer, inflammatory disorders, infectious diseases, and neurological conditions. mdpi.comontosight.airesearchgate.net For instance, pyrazole derivatives have been investigated as inhibitors of kinases, cyclooxygenase (COX) enzymes, and various microbial targets. mdpi.comresearchgate.net The identification of novel targets will not only open up new therapeutic avenues but also contribute to a deeper understanding of the underlying mechanisms of disease. High-throughput screening campaigns coupled with advanced cellular and biochemical assays will be crucial in this exploratory phase.

Table 1: Potential Therapeutic Areas for Pyrazole Derivatives

| Therapeutic Area | Potential Biological Targets |

|---|---|

| Oncology | Kinases (e.g., EGFR, VEGFR, CDK), Aurora Kinases, Tubulin |

| Inflammation | Cyclooxygenase (COX) enzymes, Kinases (e.g., JAK) |

| Infectious Diseases | Bacterial and fungal enzymes, Viral proteases |

| Neurological Disorders | Monoamine oxidase (MAO), Cannabinoid receptors |

| Metabolic Diseases | α-Amylase, α-Glucosidase |

Advanced Mechanistic Studies at the Molecular Level for Bioactivity

A thorough understanding of the molecular mechanisms underlying the bioactivity of this compound and its derivatives is essential for their further development. Future research will employ a range of advanced techniques to elucidate these mechanisms at a granular level. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these compounds bind to their target proteins, revealing key interactions that contribute to their potency and selectivity. nih.gov

Kinetic studies will be crucial to characterize the nature of enzyme inhibition, determining whether it is reversible or irreversible, competitive or non-competitive. rwu.edu Furthermore, investigating the impact of these compounds on cellular signaling pathways will provide a broader context for their biological effects. nih.gov Techniques such as Western blotting, quantitative PCR, and proteomics can be used to assess changes in protein expression and post-translational modifications in response to compound treatment. mdpi.com Understanding how these molecules modulate cellular processes like apoptosis, cell cycle progression, and oxidative stress will be critical for optimizing their therapeutic efficacy and minimizing off-target effects. nih.govmdpi.com

Design of Targeted Derivatives with Enhanced Selectivity and Potency for Specific Biological Pathways

Building on the insights gained from mechanistic studies and computational modeling, the future design of this compound derivatives will focus on achieving enhanced selectivity and potency for specific biological pathways. nih.gov Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort, systematically exploring how modifications to different parts of the molecule impact its interaction with the target. researchgate.net

The goal is to develop compounds that exhibit high affinity for their intended target while minimizing interactions with other proteins, thereby reducing the potential for side effects. researchgate.net This can be achieved through the strategic introduction of functional groups that exploit specific features of the target's binding site. rsc.org For example, incorporating substituents that can form additional hydrogen bonds or hydrophobic interactions can significantly improve binding affinity. mdpi.com The development of covalent inhibitors, which form a permanent bond with their target, is another strategy to achieve high potency and prolonged duration of action. The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the structure-function relationships, will be key to developing the next generation of highly effective and safe pyrazole-based therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation of substituted pyrazole precursors with fluorinated aromatic aldehydes. For example, a related ketone derivative, (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone, was prepared using a Friedel-Crafts acylation followed by reduction (63% yield) . Key optimization strategies include:

- Catalyst Selection : Lewis acids like AlCl₃ or BF₃·Et₂O for electrophilic substitution.

- Temperature Control : Reflux in ethanol/acetic acid (7 hours) to minimize side reactions .

- Purification : Column chromatography (silica gel) and recrystallization (ethanol) to isolate pure product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for diagnostic peaks such as:

- Fluorophenyl protons: δ 7.20–7.13 (m, 2H) and δ 7.02 (t, J = 9.3 Hz, 1H) .

- Pyrazole protons: δ 8.32 (s, 1H) and δ 7.89 (d, J = 8.1 Hz, 1H) .

- FT-IR : Confirm hydroxyl (v ~3067 cm⁻¹) and aromatic C–F (v ~1219 cm⁻¹) stretches .

- Mass Spectrometry : Use ESI/APcI-MS to verify molecular ion peaks (e.g., m/z 205.24 for similar derivatives) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD with SHELXL refinement is critical for:

- Dihedral Angle Analysis : Determine torsional angles between fluorophenyl and pyrazole rings (e.g., 16.83°–51.68° in analogous structures) .

- Hydrogen Bonding : Identify O–H···N interactions (e.g., d(O···N) = 2.68 Å) stabilizing crystal packing .

- Validation : Cross-check with DFT-optimized geometries if experimental data conflicts with computational models .

Q. What strategies can address contradictory biological activity data in kinase inhibition studies involving this compound?

- Methodological Answer :

- Assay Reproducibility : Standardize kinase inhibition protocols (e.g., p38 MAPK assays with ATP concentration titration) .

- Structural Modifications : Compare activity of derivatives like [5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl] phenyl ketone (IC₅₀ = 162 nM) to identify pharmacophore requirements .

- Data Normalization : Use positive controls (e.g., CCG 222886) to account for batch-to-batch variability .

Q. How does the electronic effect of the 2-fluorophenyl group influence the compound’s reactivity and stability under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.